molecular formula C24H35N B14117792 3',5,5'-Tri-tert-butyl-[1,1'-biphenyl]-2-amine

3',5,5'-Tri-tert-butyl-[1,1'-biphenyl]-2-amine

Cat. No.: B14117792
M. Wt: 337.5 g/mol
InChI Key: YOZXTUHBGHVCQD-UHFFFAOYSA-N
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Description

3’,5,5’-Tri-tert-butyl-[1,1’-biphenyl]-2-amine is an organic compound characterized by its biphenyl structure with three tert-butyl groups and an amine group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5,5’-Tri-tert-butyl-[1,1’-biphenyl]-2-amine typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.

    Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation, where tert-butyl chloride reacts with the biphenyl core in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’,5,5’-Tri-tert-butyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted biphenyl compounds depending on the reagents used.

Scientific Research Applications

3’,5,5’-Tri-tert-butyl-[1,1’-biphenyl]-2-amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3’,5,5’-Tri-tert-butyl-[1,1’-biphenyl]-2-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, influencing various biochemical pathways. Additionally, the amine group can interact with biological receptors, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,3’,5,5’-Tetra-tert-butyl-[1,1’-biphenyl]-4,4’-diol: Known for its antioxidant properties.

    3,3’,5,5’-Tetra-tert-butyl-4,4’-biphenoquinone: Used as an oxidizing agent in organic synthesis.

    2,2’,6,6’-Tetra-tert-butyl-4,4’-biphenol: Utilized in polymer chemistry.

Uniqueness

3’,5,5’-Tri-tert-butyl-[1,1’-biphenyl]-2-amine stands out due to its unique combination of tert-butyl groups and an amine group, providing a balance of stability and reactivity. This makes it particularly valuable in applications requiring robust yet versatile compounds.

Properties

Molecular Formula

C24H35N

Molecular Weight

337.5 g/mol

IUPAC Name

4-tert-butyl-2-(3,5-ditert-butylphenyl)aniline

InChI

InChI=1S/C24H35N/c1-22(2,3)17-10-11-21(25)20(15-17)16-12-18(23(4,5)6)14-19(13-16)24(7,8)9/h10-15H,25H2,1-9H3

InChI Key

YOZXTUHBGHVCQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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